molecular formula C23H25N5O2 B2506742 1-(3,4-dimethylphenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide CAS No. 2034568-92-6

1-(3,4-dimethylphenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2506742
CAS No.: 2034568-92-6
M. Wt: 403.486
InChI Key: NTXINXBYIAKJHB-UHFFFAOYSA-N
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Description

The compound 1-(3,4-dimethylphenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-5-one derivative featuring a carboxamide group at the 3-position of the pyrrolidine ring. The N-terminus of the carboxamide is linked to a pyridinylmethyl group substituted at the 6-position with a 1-methyl-1H-pyrazole moiety, while the 1-position of the pyrrolidine is attached to a 3,4-dimethylphenyl aromatic ring.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-15-4-6-19(10-16(15)2)28-14-18(11-22(28)29)23(30)25-13-17-5-7-20(24-12-17)21-8-9-26-27(21)3/h4-10,12,18H,11,13-14H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXINXBYIAKJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CN=C(C=C3)C4=CC=NN4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Findings :

  • The 3,4-dimethylphenyl group in the target compound confers greater hydrophobicity compared to the 4-fluorophenyl group in , likely enhancing membrane permeability but reducing aqueous solubility.
  • Replacement of the pyridine-pyrazole moiety with thiadiazole (as in and ) may alter electronic properties and binding kinetics due to differences in aromaticity and hydrogen-bonding capacity .

Pyrazole-Containing Analogues

Pyrazole derivatives are common in bioactive molecules due to their rigid planar structure and ability to engage in π-π interactions. The target compound’s pyrazole-pyridine hybrid contrasts with simpler pyrazole derivatives:

Compound Name Key Features Structural Differences from Target Compound
5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Chlorophenyl substitution Lacks pyrrolidone core; simpler dihydropyrazole scaffold
1,3-Dimethyl-N-(1,2,3-thiadiazol-5-yl)-1H-pyrazole-5-carboxamide Thiadiazole-linked pyrazole No aromatic pyridine linker; smaller molecular weight

Key Findings :

  • Thiadiazole-linked pyrazoles (e.g., ) may exhibit different metabolic stability profiles due to sulfur-containing heterocycles .

Heterocyclic Moieties Impact on Physicochemical Properties

The heterocyclic components critically influence solubility, stability, and target engagement:

  • Thiadiazole ( and ): Known for high chemical stability and resistance to oxidative metabolism but may reduce solubility due to sulfur’s hydrophobic character .
  • Tetrahydro-2H-pyran () : Compounds like 1-(3-methoxyphenyl)-5-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide (MW: 398.5 g/mol) incorporate oxygen-rich rings, improving solubility but increasing molecular flexibility .

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